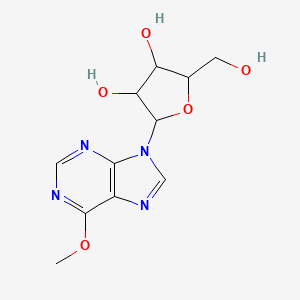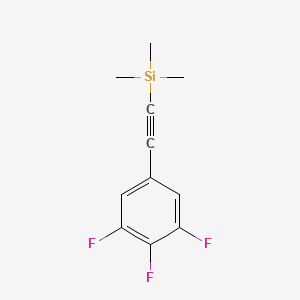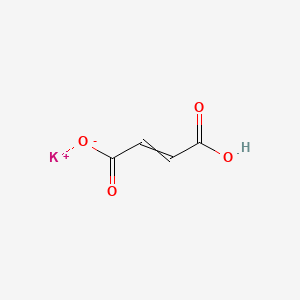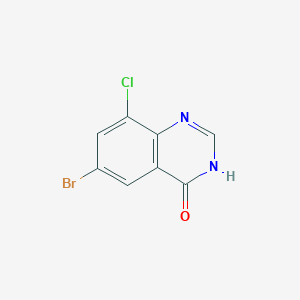
N-Alpha-Fmoc-o-tert-butyl-L-serinyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Alpha-Fmoc-o-tert-butyl-L-serinyl-L-proline: is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis. The tert-butyl group protects the hydroxyl group of serine, making it stable under basic conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Alpha-Fmoc-o-tert-butyl-L-serinyl-L-proline involves several steps:
Protection of the Amino Group: The amino group of L-serine is protected using the Fmoc group. This is typically achieved by reacting L-serine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Protection of the Hydroxyl Group: The hydroxyl group of serine is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Coupling with L-Proline: The protected L-serine is then coupled with L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product is subjected to rigorous quality control tests to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl group can be removed using acidic conditions like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using coupling reagents like DCC or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for tert-butyl removal.
Coupling: DCC or DIC in the presence of DMAP or hydroxybenzotriazole (HOBt).
Major Products:
Deprotected Amino Acids: Removal of protecting groups yields free amino acids.
Peptides: Coupling reactions yield longer peptide chains.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Solid-Phase Synthesis: Employed in solid-phase peptide synthesis (SPPS) for the stepwise construction of peptides.
Biology:
Protein Engineering: Utilized in the design and synthesis of novel proteins with specific functions.
Enzyme Studies: Helps in the study of enzyme-substrate interactions by providing modified peptides.
Medicine:
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Vaccine Research: Plays a role in the development of peptide-based vaccines.
Industry:
Biotechnology: Applied in the production of synthetic peptides for various industrial applications.
Pharmaceuticals: Integral in the manufacturing of peptide-based pharmaceuticals.
Mécanisme D'action
Mechanism: The compound acts as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain elongation. The tert-butyl group protects the hydroxyl group of serine, ensuring stability under basic conditions.
Molecular Targets and Pathways:
Peptide Bond Formation: Facilitates the formation of peptide bonds between amino acids.
Protecting Group Chemistry: The Fmoc and tert-butyl groups are selectively removed under specific conditions to reveal reactive sites for further coupling.
Comparaison Avec Des Composés Similaires
N-Alpha-Fmoc-o-tert-butyl-L-threonine: Similar structure but with a threonine residue instead of serine.
N-Fmoc-O-tert-butyl-L-serine: Lacks the proline residue, used in similar peptide synthesis applications.
N-Fmoc-N-methyl-O-tert-butyl-L-threonine: Contains a methylated threonine residue.
Uniqueness:
Combination of Protecting Groups: The presence of both Fmoc and tert-butyl groups provides dual protection, making it versatile in peptide synthesis.
Proline Residue: The inclusion of L-proline adds rigidity to the peptide chain, influencing the overall structure and function of the synthesized peptides.
Propriétés
Formule moléculaire |
C27H32N2O6 |
|---|---|
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-16-22(24(30)29-14-8-13-23(29)25(31)32)28-26(33)34-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-23H,8,13-16H2,1-3H3,(H,28,33)(H,31,32) |
Clé InChI |
ZEGKALAMRJSQJC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B12505461.png)

![2-(Diphenylmethyl)-6-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12505475.png)

![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12505489.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12505505.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12505512.png)
![1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(imidazol-1-YL)prop-2-EN-1-one](/img/structure/B12505526.png)


![(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B12505547.png)


![2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol](/img/structure/B12505558.png)
